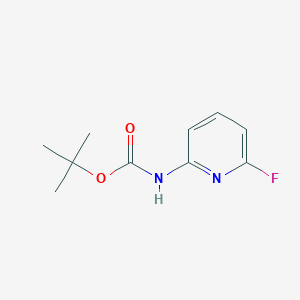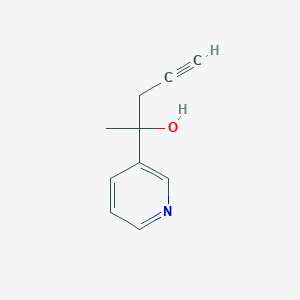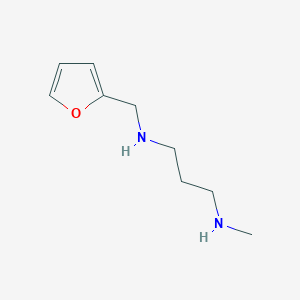![molecular formula C12H18N2 B3164416 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline CAS No. 892593-43-0](/img/structure/B3164416.png)
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline
説明
“N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline” is a chemical compound with the molecular formula C5H9N . It is also known as N,N-Dimethyl-2-propyn-1-amine . This compound is used as an intermediate to produce dyes .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 83.1317 . More detailed physical and chemical properties are not available in the search results.作用機序
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline selectively activates the M3 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that is involved in various physiological processes. Upon activation, the M3 receptor activates the phospholipase C pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. The increase in cytoplasmic calcium ions then activates various downstream signaling pathways, leading to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including smooth muscle contraction, glandular secretion, and neuronal signaling. This compound has been shown to induce bronchoconstriction in human airway smooth muscle cells, which is mediated by the M3 muscarinic acetylcholine receptor. This compound has also been shown to increase salivary gland secretion in rats, which is also mediated by the M3 receptor. In neuronal cells, this compound has been shown to increase intracellular calcium levels and induce neuronal firing.
実験室実験の利点と制限
One of the advantages of using N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline in lab experiments is its selective agonist activity on the M3 muscarinic acetylcholine receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. Another advantage is the availability of this compound in high purity and yield, which allows for reproducible results. However, one limitation of using this compound is its potential off-target effects on other muscarinic receptor subtypes, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline in scientific research. One direction is the investigation of its role in the pathophysiology of diseases such as asthma, chronic obstructive pulmonary disease, and cystic fibrosis, where the M3 receptor has been implicated. Another direction is the development of more selective agonists for the M3 receptor, which may have fewer off-target effects. Additionally, the use of this compound in combination with other compounds may provide insights into the complex signaling pathways involved in various physiological processes.
科学的研究の応用
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline has been used in various scientific research studies due to its selective agonist activity on the M3 muscarinic acetylcholine receptor. It has been used to study the role of muscarinic receptors in various physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling. This compound has also been used to investigate the effects of muscarinic receptor activation on different cell types, including neuronal cells, smooth muscle cells, and glandular cells.
特性
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h4-8,13H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILDMWRQFVOAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3164356.png)
![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)
![8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3164368.png)
![6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3164370.png)

![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)

![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)